Cas no 10470-82-3 (2-(2-Naphthyloxy)propanoic Acid)

2-(2-Naphthyloxy)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(Naphthalen-2-yloxy)propanoic acid
- 2-(2-NAPHTHYLOXY)PROPANOIC ACID
- Propanoic acid,2-(2-naphthalenyloxy)-
- (+-)-2-[2]naphthyloxy-propionic acid
- (+-)-2-[2]Naphthyloxy-propionsaeure
- 2-(2-Naphthalenyloxy)propanoic acid
- 2-(2-naphthoxy)propanoic acid
- 2-(2-naphthyloxy)propanoic acid(SALTDATA: FREE)
- 2-β-naphthoxypropionic acid
- AKOS B013850
- ART-CHEM-BB B013850
- CHEMBRDG-BB 3013850
- α-(β-Naphthoxy)-propionsaeure
- β-Naphthylaethermilchsaeure
- 2-(2-Naphthoxy)propionic acid
- alpha-Naphthoxypropionic acid
- 2-(2-naphthyloxy)propionic acid
- 2-naphthalen-2-yloxypropanoic acid
- 2-(2-Naphthyloxy)propanoic Acid
-
- MDL: MFCD02066247
- インチ: 1S/C13H12O3/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)
- InChIKey: HMIVVAPMRQMNAK-UHFFFAOYSA-N
- ほほえんだ: O(C(C(=O)O)C)C1C=CC2C=CC=CC=2C=1
計算された属性
- せいみつぶんしりょう: 216.07900
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 46.53000
- LogP: 2.69170
2-(2-Naphthyloxy)propanoic Acid セキュリティ情報
2-(2-Naphthyloxy)propanoic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-(2-Naphthyloxy)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297157-0.05g |
2-(naphthalen-2-yloxy)propanoic acid |
10470-82-3 | 0.05g |
$227.0 | 2023-09-06 | ||
Chemenu | CM113051-5g |
2-(2-naphthyloxy)propanoic acid |
10470-82-3 | 95% | 5g |
$*** | 2023-04-03 | |
TRC | B504310-250mg |
2-(2-Naphthyloxy)propanoic Acid |
10470-82-3 | 250mg |
$ 58.00 | 2023-04-18 | ||
abcr | AB214548-5 g |
2-(2-Naphthyloxy)propanoic acid, 95%; . |
10470-82-3 | 95% | 5g |
€723.20 | 2023-05-06 | |
Enamine | EN300-297157-1.0g |
2-(naphthalen-2-yloxy)propanoic acid |
10470-82-3 | 1g |
$0.0 | 2023-06-07 | ||
TRC | B504310-500mg |
2-(2-Naphthyloxy)propanoic Acid |
10470-82-3 | 500mg |
$ 98.00 | 2023-04-18 | ||
TRC | B504310-100mg |
2-(2-Naphthyloxy)propanoic Acid |
10470-82-3 | 100mg |
60.00 | 2021-08-16 | ||
TRC | B504310-50mg |
2-(2-Naphthyloxy)propanoic Acid |
10470-82-3 | 50mg |
45.00 | 2021-08-16 | ||
abcr | AB214548-1 g |
2-(2-Naphthyloxy)propanoic acid, 95%; . |
10470-82-3 | 95% | 1g |
€217.60 | 2023-05-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028217-500mg |
2-(2-Naphthyloxy)propanoic acid |
10470-82-3 | 500mg |
909CNY | 2021-05-07 |
2-(2-Naphthyloxy)propanoic Acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
2-(2-Naphthyloxy)propanoic Acidに関する追加情報
Introduction to 2-(2-Naphthyloxy)propanoic Acid (CAS No. 10470-82-3)
2-(2-Naphthyloxy)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 10470-82-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a naphthyl group linked to a propanoic acid moiety, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of the aromatic naphthyl ring and the carboxylic acid functionality makes it a promising candidate for further exploration in drug design and synthesis.
The structural motif of 2-(2-Naphthyloxy)propanoic Acid consists of a rigid aromatic system connected to a linear aliphatic chain. This unique combination facilitates diverse interactions with biological targets, making it an intriguing subject for researchers seeking novel pharmacophores. The naphthyl group, known for its stability and ability to engage in hydrophobic interactions, provides a stable scaffold for derivatization, while the propanoic acid moiety introduces polarity and reactivity suitable for further functionalization.
In recent years, the pharmaceutical industry has witnessed a surge in interest for compounds that can modulate biological pathways through selective interactions. 2-(2-Naphthyloxy)propanoic Acid (CAS No. 10470-82-3) has been studied for its potential role in developing therapeutic agents targeting various diseases. Its structural features suggest applications in areas such as anti-inflammatory, anti-cancer, and neuroprotective therapies. The compound’s ability to mimic natural ligands or act as intermediates in drug synthesis positions it as a valuable asset in synthetic organic chemistry.
One of the most compelling aspects of 2-(2-Naphthyloxy)propanoic Acid is its synthetic versatility. The carboxylic acid group can be easily transformed into esters, amides, or other derivatives, enabling the creation of a wide array of analogs with tailored properties. Additionally, the naphthyl ring can undergo various chemical modifications, such as sulfonation or halogenation, further expanding its utility in medicinal chemistry. These attributes make it an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing biological activity.
Recent advancements in computational chemistry have also highlighted the importance of 2-(2-Naphthyloxy)propanoic Acid (CAS No. 10470-82-3) in drug discovery pipelines. Molecular modeling studies have demonstrated that this compound can effectively bind to specific protein targets, suggesting its potential as a lead compound for small-molecule drugs. The precise positioning of the naphthyl and carboxylic acid groups within the binding site allows for strong interactions with biological receptors, which is crucial for achieving therapeutic efficacy.
The compound’s stability under various conditions further enhances its appeal as a pharmaceutical intermediate. Unlike some other organic molecules that degrade rapidly under physiological conditions, 2-(2-Naphthyloxy)propanoic Acid maintains its integrity, ensuring consistent performance in biological assays. This stability is particularly important for drug candidates that require prolonged circulation or exposure to metabolic enzymes.
Moreover, the environmental and safety profiles of 2-(2-Naphthyloxy)propanoic Acid are favorable for industrial-scale production and application. The compound exhibits low toxicity and minimal environmental persistence, aligning with modern regulatory requirements and sustainability goals. These characteristics make it an attractive choice for both academic research and commercial development.
In conclusion, 2-(2-Naphthyloxy)propanoic Acid (CAS No. 10470-82-3) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic flexibility, and favorable safety profile position it as a valuable tool for designing novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow even further.
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